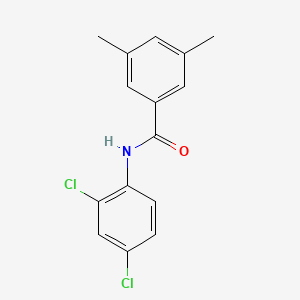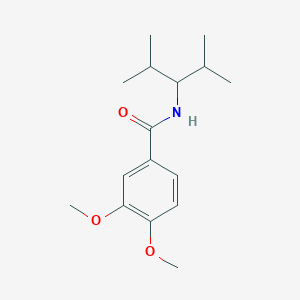
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-3,4-dimethoxybenzamide, commonly known as IMD-0354, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IMD-0354 has been shown to selectively inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival. In
作用机制
IMD-0354 selectively inhibits the NF-κB signaling pathway by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the activation of NF-κB. By inhibiting IKK, IMD-0354 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory and pro-survival genes. IMD-0354 has been shown to have minimal off-target effects and does not affect other signaling pathways.
Biochemical and Physiological Effects
IMD-0354 has been shown to have a range of biochemical and physiological effects. In cancer cells, IMD-0354 inhibits cell proliferation and induces apoptosis. In autoimmune disorders, IMD-0354 reduces the production of pro-inflammatory cytokines and chemokines, and prevents tissue damage. In inflammatory diseases, IMD-0354 improves survival and reduces organ damage by reducing inflammation and oxidative stress.
实验室实验的优点和局限性
IMD-0354 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity and potency, and can be used at low concentrations. However, IMD-0354 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a short half-life in vivo, which can limit its efficacy in animal models.
未来方向
There are several future directions for research on IMD-0354. One area of interest is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another area of interest is the combination of IMD-0354 with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, the use of IMD-0354 in preclinical and clinical trials for various diseases is an area of active research. Finally, the development of novel drug delivery systems to improve the pharmacokinetics and biodistribution of IMD-0354 is an area of interest.
Conclusion
In conclusion, IMD-0354 is a small molecule inhibitor that selectively targets the NF-κB signaling pathway, and has potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and yield, and it has minimal off-target effects. However, it also has some limitations, such as poor solubility and short half-life in vivo. Future research on IMD-0354 will focus on the development of more potent and selective inhibitors, combination therapies, and novel drug delivery systems.
合成方法
IMD-0354 can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzoyl chloride with isopropylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis method has been optimized to yield high purity and yield of IMD-0354.
科学研究应用
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, NF-κB signaling pathway is often overactivated, leading to tumor growth and resistance to chemotherapy. IMD-0354 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, IMD-0354 has been shown to reduce inflammation and prevent tissue damage. In inflammatory diseases, such as sepsis and acute lung injury, IMD-0354 has been shown to improve survival and reduce organ damage.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)12-7-8-13(19-5)14(9-12)20-6/h7-11,15H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPQCCRNCIRDQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
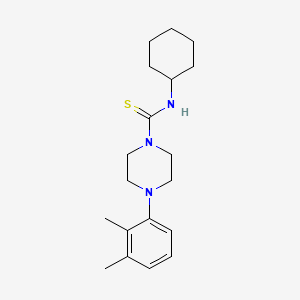
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
![5-[(3,4-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
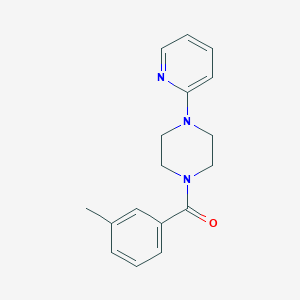
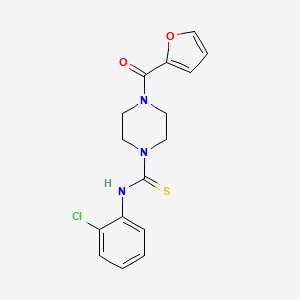
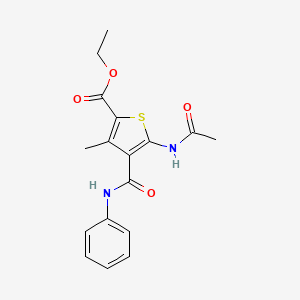
![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)
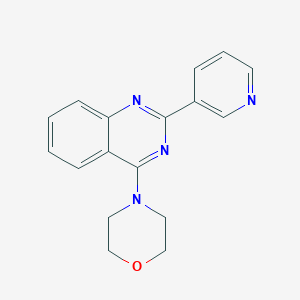
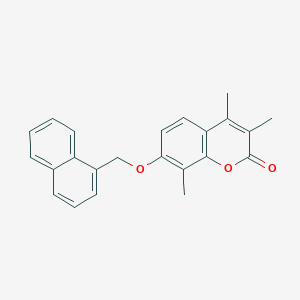
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
